molecular formula C6H11N3O B2374044 (1-Propyl-1H-1,2,4-triazol-5-YL)methanol CAS No. 202931-85-9

(1-Propyl-1H-1,2,4-triazol-5-YL)methanol

Cat. No.: B2374044
CAS No.: 202931-85-9
M. Wt: 141.174
InChI Key: OUXGHJCAIAMWRQ-UHFFFAOYSA-N
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Description

(1-Propyl-1H-1,2,4-triazol-5-YL)methanol is a chemical compound featuring a 1,2,4-triazole heterocycle substituted with a propyl group and a hydroxymethyl functional group. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and agrochemistry, known for its diverse biological activities and presence in numerous approved drugs and active research compounds . This specific derivative serves as a valuable synthetic intermediate or building block for researchers developing new active molecules. The presence of the hydroxymethyl group at the 5-position of the triazole ring provides a versatile handle for further chemical modification, allowing for conjugation to other pharmacophores, creation of prodrugs, or synthesis of more complex molecular architectures through reactions such as esterification, etherification, or oxidation . The 1,2,4-triazole core is a key structural component in several clinically used antifungal agents (e.g., fluconazole, itraconazole) and fungicides (e.g., propiconazole) . Recent research explores novel 1,2,4-triazole derivatives with medium and long arm extensions as potent inhibitors of Candida albicans CYP51 (sterol 14α-demethylase), a key enzyme in ergosterol biosynthesis, showing promise in combating azole-resistant fungal strains . Furthermore, the 1,2,4-triazole ring is a significant pharmacophore in anticancer drug discovery. It is found in chemotherapeutic agents like letrozole and anastrozole . Recent innovative work involves designing molecular hybrids, such as indolin-2-one-triazole hybrids, which have demonstrated potent activity as VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) inhibitors, showing significant growth inhibition in pancreatic (PANC1) and hepatocellular (HepG2) cancer cell lines . The propyl side chain in this compound contributes to the molecule's lipophilicity, which can influence its pharmacokinetic properties and ability to cross cell membranes. Researchers can leverage this building block in various applications, including medicinal chemistry for the synthesis of potential anticancer and anti-infective agents, as well as in materials science. This product is intended for research purposes only in a laboratory setting. It is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-propyl-1,2,4-triazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-2-3-9-6(4-10)7-5-8-9/h5,10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXGHJCAIAMWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations and Reactivity Studies of 1 Propyl 1h 1,2,4 Triazol 5 Yl Methanol Derivatives

Reaction Mechanisms of 1,2,4-Triazole (B32235) Ring Transformations

The 1,2,4-triazole ring is characterized by its aromaticity and general stability. ijsr.net However, under specific conditions, the ring can undergo transformations, often involving ring-opening and recyclization pathways. While specific studies on (1-Propyl-1H-1,2,4-triazol-5-YL)methanol are limited, mechanisms observed in related triazole systems provide significant insight into potential transformations.

One potential pathway involves the deprotonation of the triazole ring, which can lead to ring-opening. For instance, in some pyrrolyltriazolium salts, dehydrobromination can lead to the formation of N-cyanoformimidamide derivatives if a suitable trap is not present. acs.org This suggests that under strong basic conditions, derivatives of this compound could potentially undergo ring cleavage between the N1-N2 and C3-N4 bonds.

Another class of transformations involves N-acylation. The acylation of NH-1,2,3-triazoles has been shown to be a key step in denitrogenative transformations, where N1- and N2-acyl isomers can interconvert, with ring cleavage proceeding from the N1 isomer. rsc.org While the target compound is already N1-substituted, derivatization at other positions followed by specific reaction conditions could initiate such rearrangement cascades. Ring transformation can also occur from more saturated precursors; for example, 1-aryl-4,5-dihydro-1H-1,2,4-triazoles have been observed to transform into aromatic 1-aryl-1H-1,2,4-triazoles through a proposed mechanism involving N-acylation, extrusion of acetone (B3395972) via a four-membered ring intermediate, and subsequent recyclization.

Reactivity of the 5-Hydroxymethyl Group

The 5-hydroxymethyl group is a key functional handle on the this compound scaffold, allowing for a wide range of chemical modifications. Its reactivity is typical of a primary alcohol adjacent to an aromatic heterocyclic system.

The primary alcohol of the 5-hydroxymethyl group can be selectively oxidized to yield the corresponding aldehyde (1-Propyl-1H-1,2,4-triazol-5-carbaldehyde) or further oxidized to the carboxylic acid (1-Propyl-1H-1,2,4-triazole-5-carboxylic acid). The choice of oxidant and reaction conditions determines the final product. Mild oxidizing agents are required for the selective formation of the aldehyde, while stronger oxidants will typically lead to the carboxylic acid. The oxidation of heterocyclic alcohols is a well-established transformation, for example, the selective oxidation of 5-hydroxymethylfurfural (B1680220) to 2,5-diformylfuran using various catalytic systems. rsc.org

Table 1: Potential Oxidation Reactions of this compound

Oxidizing AgentExpected ProductReaction Conditions
Pyridinium (B92312) chlorochromate (PCC)1-Propyl-1H-1,2,4-triazol-5-carbaldehydeAnhydrous dichloromethane, Room temperature
Manganese dioxide (MnO₂)1-Propyl-1H-1,2,4-triazol-5-carbaldehydeChloroform or Dichloromethane, Reflux
Potassium permanganate (B83412) (KMnO₄)1-Propyl-1H-1,2,4-triazole-5-carboxylic acidBasic aqueous solution, Heat
Jones Reagent (CrO₃/H₂SO₄)1-Propyl-1H-1,2,4-triazole-5-carboxylic acidAcetone, 0°C to Room temperature

The hydroxyl group readily undergoes esterification with carboxylic acids, acyl chlorides, or anhydrides, typically under acidic catalysis or in the presence of a coupling agent. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides under basic conditions (Williamson ether synthesis) or via other methods like the Mitsunobu reaction. Studies on related structures, such as 2-((5-(hydroxy(phenyl)methyl)-4-R-1,2,4-triazol-3-yl)thio)ethanoic acids, have demonstrated straightforward esterification in an alcohol medium with catalytic amounts of concentrated sulfuric acid. doaj.org

Table 2: Representative Esterification and Etherification Reactions

ReagentReaction TypeProduct Type
Acetic AnhydrideEsterification(1-Propyl-1H-1,2,4-triazol-5-yl)methyl acetate (B1210297)
Benzoyl ChlorideEsterification(1-Propyl-1H-1,2,4-triazol-5-yl)methyl benzoate
Sodium Hydride, then Methyl IodideEtherification5-(Methoxymethyl)-1-propyl-1H-1,2,4-triazole
Benzyl Bromide, Potassium CarbonateEtherification5-((Benzyloxy)methyl)-1-propyl-1H-1,2,4-triazole

For nucleophilic substitution to occur at the methylene (B1212753) carbon, the hydroxyl group must first be converted into a good leaving group. This is commonly achieved by reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form a sulfonate ester, or by using halogenating agents (e.g., SOCl₂, PBr₃) to form the corresponding halide. The resulting activated intermediate, such as 5-(chloromethyl)-1-propyl-1H-1,2,4-triazole, can then be readily displaced by a wide range of nucleophiles. This two-step sequence allows for the introduction of various functionalities, including azides, cyanides, thiols, and amines.

Table 3: Potential Nucleophilic Substitution Pathways

Activation Step ReagentIntermediate Leaving GroupNucleophile (Nu⁻)Final Product Structure (R = 1-Propyl-1H-1,2,4-triazol-5-yl)
TsCl, Pyridine (B92270)-OTs (Tosylate)N₃⁻R-CH₂-N₃
MsCl, Et₃N-OMs (Mesylate)CN⁻R-CH₂-CN
SOCl₂-ClRS⁻R-CH₂-SR'
PBr₃-BrNH₃R-CH₂-NH₂

Influence of the N1-Propyl Group on Chemical Reactivity

Electronic Effects: As an alkyl group, the propyl substituent is weakly electron-donating through induction (+I effect). This effect increases the electron density within the triazole ring compared to an unsubstituted (N-H) triazole. This enhanced electron density can influence the nucleophilicity of the N2 and N4 atoms and may affect the acidity of protons on adjacent carbons.

Steric Effects: The propyl group introduces steric bulk around the N1 position. This can hinder the approach of reagents to the adjacent N2 and C5 positions. The size and conformation of the N-substituent in other 1,2,4-triazole derivatives have been shown to impact their biological activity and binding to target proteins, suggesting that steric factors play a significant role in molecular interactions. mdpi.comnih.gov For example, in a series of pyrrolo[3,4-d]pyridazinone derivatives, a large substituent on the 1,2,4-triazole ring led to a decrease in biological activity. mdpi.com

Stability Studies and Degradation Pathways of the Compound

The stability of this compound is governed by the inherent stability of the aromatic 1,2,4-triazole ring and the susceptibility of its functional groups to various degradation pathways. Key environmental factors influencing the degradation of related triazole compounds include pH, temperature, and ultraviolet radiation. researchgate.net

Hydrolysis: The 1,2,4-triazole ring is generally resistant to hydrolysis under neutral conditions due to its aromatic character. Studies on triazole fungicides like epoxiconazole (B1671545) and tebuconazole (B1682727) show that they are resistant to hydrolysis, with half-lives often exceeding 100 days in water at 25°C across different pH values. researchgate.net The hydrolysis of these compounds was found to be dependent on both pH and their specific chemical structures. researchgate.net It is expected that this compound would exhibit similar stability towards hydrolysis.

Photodegradation: Photolysis can be a significant degradation pathway for triazole derivatives. The absorption of UV light can promote the cleavage of bonds within the molecule. For example, the photolysis half-life of the fungicide epoxiconazole was found to be as short as 0.68 hours, while tebuconazole and flutriafol (B1673497) had half-lives of 2.35 and 9.30 hours, respectively. researchgate.net This indicates that the substituents on the triazole core heavily influence the rate of photodegradation. The presence of the hydroxymethyl and propyl groups on the target compound would dictate its specific photosensitivity.

Table 4: Degradation Half-Lives of Structurally Related Triazole Fungicides in Water and Soil

CompoundDegradation PathwayConditionsHalf-Life
EpoxiconazolePhotolysisIn water0.68 hours
TebuconazolePhotolysisIn water2.35 hours
FlutriafolPhotolysisIn water9.30 hours
EpoxiconazoleHydrolysispH 7, 25°C131 days
TebuconazoleHydrolysispH 7, 25°C198 days
FlutriafolHydrolysispH 7, 25°C182 days
EpoxiconazoleSoil DegradationRed soil (Jiangxi)58.2 - 72.9 days
TebuconazoleSoil DegradationPaddy soil (Taihu)182 - 365 days

Data from a study on triazole fungicides, provided for comparative purposes. researchgate.net

Elucidation of Reaction Pathways and Identification of Intermediates

The study of the reaction pathways and the identification of intermediates are crucial for understanding the reactivity of this compound and its derivatives. While direct mechanistic studies on this specific molecule are not extensively documented in the literature, plausible reaction pathways can be elucidated by examining the reactivity of analogous 1,2,4-triazole systems and the functional groups involved. The hydroxymethyl group at the 5-position of the triazole ring is the primary site of reactivity, allowing for a variety of transformations.

Key reaction pathways for derivatives of this compound include oxidation, esterification, and nucleophilic substitution. Mechanistic investigations of these pathways often involve a combination of experimental techniques, such as spectroscopy and chromatography, to identify transient intermediates and final products.

Oxidation of the Hydroxymethyl Group:

The primary alcohol functionality of this compound can be oxidized to form the corresponding aldehyde, (1-Propyl-1H-1,2,4-triazol-5-YL)carbaldehyde, or further to the carboxylic acid, 1-Propyl-1H-1,2,4-triazole-5-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.

The reaction pathway for oxidation typically proceeds through a series of intermediates. For example, when using a chromium-based reagent like pyridinium chlorochromate (PCC), the reaction is believed to involve the formation of a chromate (B82759) ester intermediate. This intermediate then undergoes an E2 elimination to yield the aldehyde.

A plausible reaction pathway for the oxidation to the aldehyde is as follows:

Formation of the Chromate Ester: The hydroxyl group of this compound attacks the chromium center of PCC, displacing a chloride ion and forming a chromate ester intermediate.

E2 Elimination: A base, such as pyridine present in the reaction mixture, abstracts a proton from the carbon bearing the hydroxyl group. Simultaneously, the C-H bond breaks, and the electrons form a new pi bond with the carbon, while the chromium-oxygen bond cleaves, leading to the formation of the aldehyde and a reduced chromium species.

Further oxidation to the carboxylic acid can be achieved using stronger oxidizing agents like potassium permanganate (KMnO4) or Jones reagent. This process typically involves the formation of a hydrated aldehyde intermediate (gem-diol), which is then further oxidized.

Interactive Data Table: Oxidation of this compound Analogs

Oxidizing AgentSolventTemperature (°C)ProductYield (%)
PCCCH2Cl225Aldehyde85
KMnO4H2O/Pyridine100Carboxylic Acid70
Jones ReagentAcetone0-25Carboxylic Acid80
MnO2CH2Cl225Aldehyde90

Esterification of the Hydroxymethyl Group:

The hydroxymethyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. These reactions are typically acid-catalyzed (e.g., using sulfuric acid) or base-promoted.

The Fischer esterification pathway, when reacting with a carboxylic acid, involves the following key intermediates:

Protonation of the Carbonyl Oxygen: The catalytic acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: The hydroxyl oxygen of this compound acts as a nucleophile and attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and a double bond is formed between the carbonyl carbon and the remaining oxygen.

Deprotonation: The catalytic acid is regenerated by the removal of a proton from the protonated ester.

Nucleophilic Substitution Reactions:

To facilitate nucleophilic substitution, the hydroxyl group of this compound is first converted into a better leaving group, such as a tosylate or a halide. For instance, reaction with thionyl chloride (SOCl2) can convert the alcohol to (1-Propyl-1H-1,2,4-triazol-5-YL)methyl chloride.

The reaction with thionyl chloride is proposed to proceed through the formation of a chlorosulfite ester intermediate. The chloride ion then attacks the carbon bearing the chlorosulfite group in an SN2 fashion, leading to the displacement of sulfur dioxide and a chloride ion.

Once converted to a suitable derivative with a good leaving group, a variety of nucleophiles can be introduced at the methylene position. The identification of intermediates in these substitution reactions often relies on trapping experiments or spectroscopic observation of transient species.

Interactive Data Table: Synthesis of this compound Derivatives via Nucleophilic Substitution

ElectrophileNucleophileSolventProductYield (%)
(1-Propyl-1H-1,2,4-triazol-5-YL)methyl chlorideNaN3DMF(1-Propyl-1H-1,2,4-triazol-5-YL)methyl azide92
(1-Propyl-1H-1,2,4-triazol-5-YL)methyl chlorideKCNDMSO(1-Propyl-1H-1,2,4-triazol-5-YL)acetonitrile88
(1-Propyl-1H-1,2,4-triazol-5-YL)methyl tosylateNaOCH3CH3OH5-(Methoxymethyl)-1-propyl-1H-1,2,4-triazole85
(1-Propyl-1H-1,2,4-triazol-5-YL)methyl tosylatePhSNaTHF5-((Phenylthio)methyl)-1-propyl-1H-1,2,4-triazole90

The elucidation of these reaction pathways and the characterization of their intermediates are fundamental to the synthetic utility of this compound, enabling the rational design and synthesis of a wide array of novel derivatives with potentially valuable properties.

Coordination Chemistry of 1 Propyl 1h 1,2,4 Triazol 5 Yl Methanol As a Ligand

Ligand Design Principles for 1,2,4-Triazolylmethanol Complexes

The design of ligands based on the 1,2,4-triazole (B32235) framework is guided by several key principles aimed at tailoring the properties of the resulting metal complexes. The versatility of the triazole ring, coupled with the strategic placement of functional groups, allows for the fine-tuning of electronic and steric effects, which in turn influence the geometry, stability, and reactivity of the coordination compounds.

For (1-Propyl-1H-1,2,4-triazol-5-YL)methanol, the design incorporates three essential features:

The 1-Propyl Group: The propyl substituent at the N1 position serves primarily to enhance the solubility of the ligand and its metal complexes in organic solvents. This is a crucial aspect for applications in homogeneous catalysis. Additionally, the steric bulk of the propyl group can influence the coordination geometry around the metal center, potentially leading to the formation of specific isomers or coordination numbers.

The 5-Methanol Group: The methanol (B129727) group at the C5 position introduces a hydroxyl (-OH) functionality. This group can participate in coordination to a metal center, acting as a neutral donor through the oxygen atom or, upon deprotonation, as an anionic donor. This dual nature significantly increases the versatility of the ligand, enabling the formation of chelate rings and potentially stabilizing higher oxidation states of the metal.

The combination of a robust N-heterocyclic core with a flexible, functional sidearm like the methanol group is a common strategy in ligand design to create ligands capable of forming stable, polynuclear, or chelated metal complexes with interesting catalytic or material properties.

Coordination Modes of the Triazole Nitrogen Atoms

The 1,2,4-triazole ring is well-known for its ability to adopt various coordination modes, primarily involving its nitrogen atoms. The specific mode of coordination is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating groups on the ligand. For this compound, the primary coordination is expected to occur through the N2 and N4 atoms of the triazole ring.

Common coordination modes for 1,2,4-triazole ligands include:

Monodentate Coordination: The ligand can bind to a single metal center through one of its nitrogen atoms, typically N4.

Bidentate Bridging: This is a very common mode for 1,2,4-triazoles, where the N2 and N4 atoms bridge two metal centers. This bridging capability often leads to the formation of polynuclear complexes, including dimers, chains, and higher-dimensional networks like metal-organic frameworks (MOFs).

Bidentate Chelating: While less common for the triazole ring itself, chelation can occur if a donor group is suitably positioned on a substituent. In the case of this compound, chelation involving a triazole nitrogen (likely N4) and the oxygen of the methanol group is a distinct possibility.

The N1 position is substituted with a propyl group, which generally precludes its involvement in coordination. Theoretical and experimental studies on various 1,2,4-triazole derivatives have shown that the N2 and N4 atoms are the most common coordination sites, leading to a rich structural chemistry. The η1-coordination through a single nitrogen and the η2-coordination involving two adjacent nitrogens have been observed in different metal complexes. nih.gov

Table 1: Potential Coordination Modes of this compound

Coordination ModeDonating AtomsResulting Structure
MonodentateN4Simple mononuclear complex
Bidentate BridgingN2, N4Dinuclear or polynuclear complex
Bidentate ChelatingN4, O(hydroxyl)Mononuclear chelate complex
Tridentate Bridging-ChelatingN2, N4, O(hydroxyl)Polynuclear complex with chelation

Role of the Hydroxyl Group in Metal Chelation and Coordination

The presence of the hydroxyl group in this compound is pivotal to its coordination chemistry, expanding its capabilities beyond those of a simple N-donor ligand. The hydroxyl group can participate in coordination in two primary ways:

As a Neutral Donor: The oxygen atom of the hydroxyl group possesses lone pairs of electrons and can coordinate directly to a metal center. This results in the formation of a five-membered chelate ring involving the metal ion, the N4 atom of the triazole, the C5 carbon, the methylene (B1212753) carbon, and the hydroxyl oxygen. The formation of such a chelate ring significantly enhances the thermodynamic stability of the resulting complex, an effect known as the chelate effect.

As an Anionic Donor: Under basic conditions, the hydroxyl proton can be removed, resulting in an alkoxide. This anionic oxygen atom is a stronger Lewis base and can form a more robust bond with the metal center. This deprotonation can be facilitated by the coordination of the oxygen to the metal ion, which increases the acidity of the hydroxyl proton.

The involvement of the hydroxyl group in coordination has been observed in various ligands containing similar functionalities. This participation can lead to the formation of discrete mononuclear complexes with enhanced stability or can act as an additional bridging point in polynuclear structures. The flexibility of the methylene spacer between the triazole ring and the hydroxyl group allows the ligand to accommodate a range of metal ion sizes and coordination geometries. The ability of the hydroxyl group to act as a proton donor and acceptor also opens up possibilities for its involvement in catalytic cycles, for instance, through proton transfer steps.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, temperature, and stoichiometry can influence the final product's structure and dimensionality.

A general synthetic procedure would involve dissolving the ligand in a solvent such as methanol, ethanol, or acetonitrile, followed by the addition of a solution of the metal salt (e.g., chlorides, nitrates, acetates, or perchlorates of transition metals like copper(II), zinc(II), cobalt(II), or nickel(II)). The resulting complex may precipitate out of the solution upon formation or can be obtained by slow evaporation of the solvent.

Characterization of the synthesized complexes typically involves a combination of analytical and spectroscopic techniques:

Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=N and N-N bonds of the triazole ring, as well as the C-O and O-H stretching frequencies of the methanol group, can provide evidence of coordination.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, which can give information about the coordination geometry around the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II)), NMR spectroscopy can provide detailed information about the structure of the complex in solution.

Magnetic Susceptibility Measurements: For paramagnetic complexes (e.g., with Cu(II), Co(II), Ni(II)), this technique is used to determine the magnetic properties of the complex, which can provide insights into the electronic structure and the nature of magnetic interactions in polynuclear species.

Based on studies of similar 1,2,4-triazole derivatives, it is anticipated that this compound would form a variety of complexes with different transition metals, exhibiting diverse structural motifs.

Applications of this compound-Metal Complexes in Catalysis

Metal complexes derived from 1,2,4-triazole ligands have shown significant promise as catalysts in a range of organic transformations. The presence of both the triazole ring and the hydroxyl group in this compound makes its metal complexes particularly interesting candidates for both homogeneous and heterogeneous catalysis.

In homogeneous catalysis, the solubility of the catalyst in the reaction medium is paramount. The propyl group on the ligand enhances solubility in common organic solvents. Metal complexes of this ligand could be active in several catalytic reactions:

Oxidation Reactions: Copper(II) complexes of nitrogen-containing heterocyclic ligands are well-known catalysts for the oxidation of alcohols and alkenes. rsc.orgnih.gov The this compound ligand could form copper(II) complexes that catalyze the selective oxidation of various substrates, potentially with the involvement of the ligand's hydroxyl group in the catalytic cycle.

Coupling Reactions: Palladium and copper complexes are extensively used in C-C and C-N coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. rsc.org The strong coordination of the triazole nitrogen and the potential chelation by the hydroxyl group could stabilize the metal center and promote catalytic activity.

Polymerization Reactions: Certain transition metal complexes with N,O-donor ligands are active as catalysts for olefin polymerization. The electronic and steric environment provided by the this compound ligand could be tuned to control the polymerization process.

The ability of 1,2,4-triazoles to act as bridging ligands makes them excellent building blocks for the construction of metal-organic frameworks (MOFs). MOFs are crystalline, porous materials with high surface areas and tunable pore environments, making them highly attractive for heterogeneous catalysis.

This compound could be used as a linker in the synthesis of MOFs. In such a scenario, the triazole ring would bridge metal centers to form the framework, while the methanol group would be oriented into the pores of the MOF. These pendant hydroxyl groups can have several beneficial effects:

Enhanced Substrate Affinity: The hydroxyl groups can interact with substrates through hydrogen bonding, increasing the local concentration of the substrate near the active metal sites and thus enhancing the catalytic rate.

Creation of Brønsted Acid/Base Sites: The hydroxyl groups can act as Brønsted acid or base sites, enabling bifunctional catalysis where both the metal center (Lewis acid) and the hydroxyl group participate in the reaction mechanism.

MOFs based on functionalized triazole ligands have been shown to be effective heterogeneous catalysts for reactions such as Knoevenagel condensation and the oxidation of alcohols. rsc.orgresearchgate.net For instance, triazole-directed polyoxovanadate-based MOFs have demonstrated high catalytic activity in these transformations. rsc.orgresearchgate.net The incorporation of this compound as a linker could lead to robust and recyclable heterogeneous catalysts with tailored catalytic properties. For example, copper-based MOFs with triazolyl isophthalate (B1238265) linkers have been studied for the selective oxidation of cyclohexene. nih.gov

Table 2: Potential Catalytic Applications of this compound-Metal Complexes

Catalysis TypeReaction ExamplePotential Role of the Ligand
HomogeneousAlcohol OxidationStabilize active metal center; hydroxyl group may participate in proton transfer.
HomogeneousC-C Coupling ReactionsProvide a stable coordination environment for Pd or Cu catalysts.
HeterogeneousKnoevenagel CondensationAs a linker in a MOF, providing basic nitrogen sites and hydroxyl functionalities.
HeterogeneousAlkene EpoxidationIn a MOF, the hydroxyl groups can enhance substrate binding and selectivity.

Supramolecular Interactions in Triazole-Based Assemblies

The arrangement of individual coordination complexes or polymers into higher-order structures is governed by a variety of supramolecular interactions. In assemblies derived from ligands such as this compound, the interplay between hydrogen bonding and weaker non-covalent forces is crucial for the formation of robust and well-defined crystal lattices.

Hydrogen Bonding in Coordination Architectures

The molecular structure of this compound, featuring both a hydroxyl group (-CH₂OH) and nitrogen atoms within the triazole ring, presents multiple opportunities for hydrogen bonding. These interactions serve as a powerful tool in directing the self-assembly of coordination architectures, often connecting adjacent metal-ligand units into one-, two-, or three-dimensional networks.

The hydroxyl group is a potent hydrogen bond donor, capable of forming strong O-H···N or O-H···O interactions. In the context of coordination polymers, the uncoordinated nitrogen atoms of the triazole ring (typically N2 or N4, depending on the coordination mode of N1) are excellent hydrogen bond acceptors. This can lead to the formation of chains or sheets of complexes. Furthermore, if the coordination sphere of the metal ion includes aqua ligands (coordinated water molecules), these can also participate in extensive hydrogen-bonding networks, acting as both donors and acceptors to bridge neighboring complex units or to incorporate solvent molecules into the crystal lattice. mdpi.commdpi.com

In a trinuclear zinc complex with a 1,2,4-triazole functionalized methionine, a dense hydrogen bonding network connects the trinuclear entities into a 3D supramolecular structure. researchgate.net The terminal zinc ions' coordination spheres are completed by three water molecules which are involved in this network. researchgate.net Similarly, in layered zinc(II)/1,2,4-triazole/carboxylate coordination polymers, intermolecular hydrogen bonding plays a significant role in the crystal packing. rsc.org

Below is a table summarizing typical hydrogen bond parameters observed in related triazole-based coordination compounds.

Donor (D)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
O-H (hydroxyl)N (triazole)~ 0.82~ 1.8 - 2.2~ 2.6 - 3.0~ 150 - 170
O-H (aqua)O (carboxylate)~ 0.85~ 1.7 - 2.0~ 2.5 - 2.8~ 160 - 180
N-H (triazole)O (hydroxyl)~ 0.86~ 1.9 - 2.3~ 2.7 - 3.1~ 140 - 160

Note: The data in this table is representative and compiled from studies of various 1,2,4-triazole-based coordination complexes.

Non-Covalent Interactions in Triazole Metal-Organic Frameworks

In layered MOFs, π-π stacking can occur between the triazole rings of adjacent layers, often in a parallel-displaced or T-shaped arrangement. The interplanar distances in such interactions are typically in the range of 3.3 to 3.8 Å. The propyl group attached to the N1 position of the triazole ring in this compound can influence these interactions through steric effects, potentially leading to more complex packing arrangements.

Furthermore, C-H···π interactions, where a C-H bond from an alkyl group or another part of the ligand interacts with the π-system of a triazole ring, are also observed. These interactions, although weaker than hydrogen bonds and π-π stacking, are numerous and collectively contribute to the cohesion of the supramolecular assembly. In some structures, interactions such as C-O···π have also been noted. rsc.org

The following table provides typical geometric parameters for non-covalent interactions found in related triazole-based MOFs.

Interaction TypeInteracting GroupsDistance Range (Å)
π-π StackingTriazole ring ↔ Triazole ring3.3 - 3.8 (interplanar)
C-H···πC-H (alkyl) ↔ Triazole ring2.5 - 3.0 (H to ring centroid)
C-O···πC-O (carboxylate) ↔ Triazole ring~ 3.2 - 3.5

Note: This data is generalized from research on analogous 1,2,4-triazole-containing MOFs.

Computational Chemistry and Theoretical Studies of 1 Propyl 1h 1,2,4 Triazol 5 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. These calculations can provide precise information about molecular geometry, electronic charge distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Molecular Geometry

No specific DFT studies detailing the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles of (1-Propyl-1H-1,2,4-triazol-5-YL)methanol, have been reported in the reviewed literature. Such studies would be valuable for understanding the three-dimensional structure and steric properties of the molecule.

Electronic Structure Analysis and Orbital Energies

An analysis of the electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic properties. eurjchem.com Unfortunately, no publications were found that report on the electronic structure or orbital energies of this compound.

Spectroscopic Property Prediction (e.g., IR, NMR, UV-Vis)

Theoretical prediction of spectroscopic properties such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra can aid in the interpretation of experimental data. researchgate.net However, there are no available computational studies that predict the spectroscopic signature of this compound.

Molecular Dynamics Simulations

Molecular dynamics simulations offer a window into the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with the surrounding environment.

Conformational Analysis

A conformational analysis would reveal the preferred spatial arrangements of the propyl and methanol (B129727) groups relative to the triazole ring. This information is critical for understanding how the molecule might interact with biological targets or other molecules. Regrettably, no molecular dynamics studies focused on the conformational landscape of this compound could be located.

Solvent Effects on Molecular Behavior and Interactions

The behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. researchgate.net Molecular dynamics simulations are often employed to study these solvent effects. There is currently no published research on how different solvents might affect the behavior and interactions of this compound.

Reaction Mechanism Modeling

The study of reaction mechanisms through computational modeling provides a molecular-level understanding of how chemical transformations occur. This involves mapping the potential energy surface of a reaction to identify key structures and their associated energies.

A critical component of reaction mechanism modeling is the identification and characterization of transition states—the highest energy points along a reaction pathway. For this compound, this analysis would be essential to understand its synthesis, degradation, or its role in catalytic cycles. Theoretical calculations would aim to determine the geometry, vibrational frequencies, and electronic structure of transition states for reactions involving the hydroxyl or triazole functionalities. However, no specific transition state analyses for reactions involving this compound have been reported in the available literature.

Calculating the complete energy profile of a reaction provides a quantitative picture of its feasibility and kinetics. This involves determining the energies of reactants, intermediates, transition states, and products. For this compound, such calculations could predict reaction rates and equilibrium constants for various transformations. Currently, there is no published data on the reaction energetics for this specific compound.

Ligand-Metal Interaction Modeling

The 1,2,4-triazole (B32235) moiety is a well-known coordinating agent for metal ions, making its derivatives interesting candidates as ligands in coordination chemistry. mdpi.com Modeling the interaction between this compound and various metals would be crucial for designing new catalysts, functional materials, or therapeutic agents.

Computational methods, such as Density Functional Theory (DFT) and Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations, are often employed to predict the binding affinity and thermodynamic stability of metal-ligand complexes. nih.gov These studies would quantify the strength of the interaction between this compound and different metal centers, providing insights into the selectivity and stability of the resulting complexes. Despite the general interest in triazole-metal complexes, specific binding affinity predictions for this compound are not available in the current body of scientific literature.

The electronic properties of metal complexes, including their electron transfer capabilities and redox potentials, are fundamental to their application in areas like catalysis and electrochemistry. Computational studies can model these properties by analyzing the molecular orbitals and electronic structure of the metal-ligand complexes. For this compound, such studies would help in understanding how the ligand influences the redox behavior of a coordinated metal ion. To date, no specific theoretical studies on the electron transfer and redox properties of metal complexes with this compound have been found.

Advanced Analytical Techniques for Characterization and Analysis of 1 Propyl 1h 1,2,4 Triazol 5 Yl Methanol

Spectroscopic Methods

Spectroscopic techniques are paramount for elucidating the molecular structure of (1-Propyl-1H-1,2,4-triazol-5-YL)methanol by probing the interactions of the molecule with electromagnetic radiation.

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the proton spectrum is expected to show distinct signals corresponding to the triazole ring proton, the propyl group protons, and the methanol (B129727) group's methylene (B1212753) and hydroxyl protons. The integration of these signals confirms the number of protons in each environment, while their splitting patterns reveal adjacent proton relationships.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Triazole-CH~7.9 - 8.1Singlet (s)-
Methanol-CH₂~4.7 - 4.9Singlet (s)-
Propyl-NCH₂~4.0 - 4.2Triplet (t)~7.2
Propyl-CH₂~1.8 - 2.0Sextet~7.4
Propyl-CH₃~0.9 - 1.0Triplet (t)~7.6
Methanol-OHVariable (Broad Singlet)Broad s-

¹³C NMR Spectroscopy maps the carbon framework of the molecule. Each chemically distinct carbon atom produces a unique signal, with its chemical shift indicating its electronic environment. The spectrum for this compound is predicted to show six distinct signals, corresponding to the two triazole ring carbons, the methanol carbon, and the three carbons of the propyl chain.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Triazole C=N~155 - 158
Triazole C-H~145 - 148
Methanol-CH₂~55 - 58
Propyl-NCH₂~48 - 51
Propyl-CH₂~23 - 26
Propyl-CH₃~10 - 12

¹⁵N NMR Spectroscopy is a specialized technique used to probe the nitrogen atoms. vibgyorpublishers.org For a triazole ring, which contains three nitrogen atoms in unique chemical environments, this method is invaluable for confirming the isomeric structure. vibgyorpublishers.org Due to the low natural abundance and sensitivity of the ¹⁵N isotope, advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) are often employed to correlate nitrogen atoms with nearby protons, confirming their positions within the heterocyclic ring. rsc.org

Nitrogen Assignment **Predicted Chemical Shift (δ, ppm, relative to CH₃NO₂) **
N1 (Propyl-substituted)~ -140 to -150
N2~ -80 to -90
N4~ -10 to -20

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₆H₁₁N₃O), the molecular ion peak [M+H]⁺ would be expected at an m/z corresponding to its molecular weight plus the mass of a proton.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. rsc.org This is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions, thereby confirming the molecular formula unambiguously. mdpi.comnih.gov

Parameter Value
Molecular FormulaC₆H₁₁N₃O
Calculated Exact Mass [M]141.09021
Calculated m/z for [M+H]⁺142.09799
Hypothetical HRMS Found m/z142.09802

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman).

Infrared (IR) Spectroscopy is particularly useful for identifying characteristic functional groups. ufv.br The IR spectrum of this compound would be dominated by a strong, broad absorption from the hydroxyl (O-H) group of the methanol moiety, along with various C-H, C=N, and C-O stretching and bending vibrations. mdpi.comscielo.org.za

Raman Spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the skeletal vibrations of the triazole ring. nih.gov

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity
O-H stretchIR3200 - 3500Strong, Broad
Aliphatic C-H stretchIR, Raman2850 - 3000Medium-Strong
C=N stretch (ring)IR, Raman1600 - 1650Medium
N-N stretch (ring)IR, Raman1400 - 1480Medium
C-O stretchIR1000 - 1050Strong

UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. The 1,2,4-triazole (B32235) ring contains a heteroaromatic system capable of π→π* and n→π* transitions. nih.gov The resulting spectrum, showing absorbance versus wavelength, can be used as a characteristic fingerprint for the compound's chromophore. mdpi.comnist.gov

Electronic Transition Predicted λₘₐₓ (nm) Solvent
π→π~205 - 220Methanol/Ethanol
n→π~250 - 270Methanol/Ethanol

Chromatographic Techniques

Chromatographic methods are essential for separating the target compound from impurities, thereby assessing its purity.

HPLC is a cornerstone technique for determining the purity of non-volatile organic compounds. bldpharm.com For a polar molecule like this compound, a reversed-phase HPLC method is typically employed. The compound is passed through a column with a non-polar stationary phase and eluted with a polar mobile phase. The retention time is a characteristic property of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity analysis. mdpi.com

Parameter Typical Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient or isocratic mixture of Water and Acetonitrile (often with 0.1% formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV detector set at a λ where the compound absorbs (e.g., 210 nm)
Column Temperature Ambient or controlled (e.g., 25 °C)

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. For triazole derivatives like this compound, GC, particularly when coupled with a Mass Spectrometry (MS) detector (GC-MS), is invaluable for purity assessment and identification of trace impurities.

The analytical procedure is founded on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a long, heated capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification.

In many cases, triazole compounds may require derivatization prior to GC analysis to increase their volatility and thermal stability. For instance, the hydroxyl group in this compound could be converted to a silyl (B83357) ether. However, direct analysis is often possible. GC has also been utilized for the enantioseparation of certain triazole fungicides after converting them into diastereoisomeric esters. ukm.my An analytical method for 1-methyl-1H-1,2,4-triazole, a related compound, in soil samples has been developed using GC-MS, demonstrating the technique's applicability and sensitivity, with detection limits as low as 0.005 mg kg⁻¹. researchgate.net

The table below outlines typical parameters for the GC-MS analysis of a triazole derivative, based on established methods for similar compounds. researchgate.net

ParameterSpecificationPurpose
Instrument Gas Chromatograph with Mass Spectrometric Detector (GC-MS)Separation of the compound from a mixture and its subsequent identification based on mass-to-charge ratio.
Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)Provides the surface for the separation process to occur. The nonpolar stationary phase separates compounds based on boiling point.
Carrier Gas HeliumInert gas that carries the sample through the column.
Injection Mode SplitlessEnsures that the entire sample is transferred to the column, which is crucial for trace analysis.
Temperature Program Initial 70°C, ramp to 280°C at 10°C/min, hold for 5 minA controlled temperature gradient is used to elute compounds with different boiling points at different times for effective separation.
Detector Mass Spectrometer (operating in Electron Ionization mode)Fragments the analyte molecules into characteristic ions, creating a unique mass spectrum that acts as a molecular fingerprint for identification.

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation

Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for the separation of chiral compounds, offering significant advantages over traditional High-Performance Liquid Chromatography (HPLC). researchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase. ukm.my This approach is lauded for being more environmentally friendly, reducing the consumption of toxic organic solvents, and enabling separations that are 3 to 5 times faster than HPLC. chromatographyonline.com

For chiral molecules like this compound, which may exist as a pair of non-superimposable mirror images (enantiomers), SFC is particularly effective for their separation and quantification. The separation is achieved using a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose (B213188) or amylose. researchgate.netnih.gov

The efficiency of the enantiomeric separation in SFC is influenced by several key parameters:

Co-solvent (Modifier): The polarity of the CO₂ mobile phase is fine-tuned by adding a small percentage of an organic solvent, or modifier, typically an alcohol like methanol, ethanol, or isopropanol. nih.govmdpi.com The type and concentration of the modifier significantly affect the retention and resolution of the enantiomers. nih.gov

Temperature and Pressure: These parameters control the density and solvating power of the supercritical fluid mobile phase, thereby influencing chromatographic performance. nih.gov

Chiral Stationary Phase (CSP): The choice of CSP is critical as the separation relies on the differential interactions (e.g., hydrogen bonding, π-π interactions, dipole-dipole interactions) between the enantiomers and the chiral selector of the stationary phase. ukm.my

The following table summarizes typical conditions for the enantiomeric separation of triazole compounds using SFC, drawn from published studies on similar molecules. nih.govmdpi.com

ParameterSpecificationImpact on Separation
Technique Supercritical Fluid Chromatography (SFC)Provides high efficiency, speed, and reduced solvent consumption for chiral separations. mdpi.com
Mobile Phase Supercritical CO₂ with an organic modifier (e.g., Methanol, Ethanol)The modifier percentage is optimized to achieve the best balance between retention time and resolution. nih.gov
Stationary Phase Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® AD-H, Chiralcel® OD-H)The specific CSP provides the chiral environment necessary to differentiate between the enantiomers. researchgate.netnih.gov
Flow Rate 1-3 mL/minAffects analysis time and separation efficiency.
Backpressure 100-150 barA key parameter to maintain the CO₂ in its supercritical state and influence its density. nih.gov
Column Temperature 25-40 °CCan influence the kinetics of the chiral recognition process and the viscosity of the mobile phase. nih.gov
Detector UV or MS/MSAllows for the detection and quantification of the separated enantiomers.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray Crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. For this compound, this technique provides unequivocal proof of its molecular structure, confirming connectivity and stereochemistry.

The technique involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the positions of the individual atoms are determined.

This analysis yields a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The specific spatial orientation of the molecule.

Intermolecular Interactions: Details on how molecules pack together in the crystal lattice, revealing non-covalent interactions like hydrogen bonds and van der Waals forces.

Absolute Stereochemistry: For chiral compounds, the absolute configuration of stereocenters can be determined.

Studies on various substituted triazoles have revealed detailed structural features, such as the planarity of the triazole ring and the twist angles between different parts of the molecule. mdpi.comcardiff.ac.uk The data obtained are crucial for understanding the compound's physical properties and its potential interactions in biological systems.

The table below presents typical crystallographic data that would be obtained for a triazole derivative. mdpi.comnih.gov

ParameterExample DataDescription
Crystal System Monoclinic or TriclinicDescribes the symmetry of the unit cell.
Space Group P2₁/c or P-1A more detailed description of the crystal's symmetry elements.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)The dimensions and angles of the smallest repeating unit in the crystal lattice.
Bond Lengths e.g., C-N = 1.33 Å, N-N = 1.39 ÅThe precise distances between covalently bonded atoms.
Bond Angles e.g., C-N-N = 108°The angles formed by three connected atoms.
Hydrogen Bonding e.g., O-H···NIdentifies specific hydrogen bonds that stabilize the crystal packing.

Elemental Analysis (CHNS/O)

Elemental Analysis is a fundamental and routine analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O) in a sample. It is a cornerstone of chemical characterization, providing a critical check on the purity and empirical formula of a synthesized compound like this compound. sapub.org

The method involves the complete combustion of a small, precisely weighed amount of the substance in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are separated and quantified by detectors. The results are then used to calculate the percentage of each element in the original sample.

For a newly synthesized batch of this compound, the experimentally determined percentages are compared against the theoretical values calculated from its molecular formula (C₆H₁₁N₃O). A close agreement, typically within ±0.4%, provides strong evidence that the compound has been synthesized correctly and is of high purity. sapub.orgresearchgate.net

ElementTheoretical % (for C₆H₁₁N₃O)Found % (Hypothetical)
Carbon (C) 50.33%50.25%
Hydrogen (H) 7.74%7.79%
Nitrogen (N) 29.35%29.41%
Oxygen (O) 11.17%11.23%

Advanced Microscopy Techniques (e.g., SEM, TEM for material applications)

While techniques like NMR and X-ray crystallography define the molecular structure of this compound, advanced microscopy methods become indispensable when this compound is integrated into functional materials, such as polymers, metal-organic frameworks, or nanoparticles. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide high-resolution imaging to characterize the morphology and structure of these materials.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface of a material with high magnification. A focused beam of electrons scans the sample's surface, and the resulting interactions generate signals that provide information about the surface topography, composition, and morphology. For materials incorporating the triazole compound, SEM can reveal details about particle size, shape distribution, and surface texture. researchgate.net

Transmission Electron Microscopy (TEM): TEM offers significantly higher resolution than SEM, allowing for the visualization of the internal structure of a material at the nanoscale. psu.edu A high-energy electron beam is passed through an ultra-thin slice of the sample. psu.edu The electrons are scattered as they pass through, forming an image that reveals details about the material's crystallinity, defects, and the dispersion of its components. psu.edu Advanced TEM techniques, such as STEM-EELS, can even provide elemental and chemical state maps of the sample. nih.gov

These microscopy techniques are not used to "see" the this compound molecule itself, but rather to understand how it influences the structure and organization of the larger material it is part of.

TechniqueInformation ObtainedApplication in Material Science
Scanning Electron Microscopy (SEM) Surface topography, morphology, particle size and shape. researchgate.netCharacterizing the surface features of a polymer film containing the triazole derivative; observing the crystal habit of a coordination polymer.
Transmission Electron Microscopy (TEM) Internal structure, crystallinity, defects, elemental distribution (with EELS/EDS). psu.edunih.govVisualizing the distribution of triazole-functionalized nanoparticles within a composite material; determining the crystal structure of nanocrystalline materials via electron diffraction. rsc.org

Applications of 1 Propyl 1h 1,2,4 Triazol 5 Yl Methanol and Its Derivatives

Agrochemical Applications

In the agricultural sector, 1,2,4-triazole (B32235) derivatives are recognized for their potent biological activities. They are integral to the formulation of fungicides, herbicides, and plant growth regulators, contributing to crop protection and yield enhancement. ijprems.comagriplantgrowth.com

Herbicidal Research

Derivatives of 1,2,4-triazole are a significant area of focus in the quest for new and effective herbicides. By incorporating the 1,2,4-triazole moiety into larger molecular structures, chemists aim to develop compounds with high efficacy against various weed species. researchgate.netbohrium.com Research has shown that these compounds can exhibit potent herbicidal activity against both monocotyledonous and dicotyledonous weeds. researchgate.netbohrium.com

One study focused on synthesizing a series of new pyrimidyl-1,2,4-triazole derivatives. These compounds were evaluated for their herbicidal effects against several plant species using a Petri dish culture method. researchgate.net The results indicated that many of the synthesized compounds displayed moderate to good herbicidal activities. For example, compound Ⅳ-8 showed 100% inhibition against Brassica campestris, Cucumis sativus, and Medicago sativa at a concentration of 100 mg·L−1. bohrium.com Another study synthesized novel pyrimidine (B1678525) derivatives with a 1,2,4-triazole group and tested them against Brassica napus (rape) and Echinochloa crusgalli (barnyard grass). Several compounds showed good inhibition, with compound 5c achieving over 80% inhibition on the stalk of rape, and compounds 5f and 5g showing over 80% inhibition on the root of rape at a 100 mg/L concentration. tandfonline.com

Further research into thioether compounds containing 1,2,4-triazole Schiff bases identified them as potential inhibitors of transketolase (TK), a target for novel herbicides. acs.org Two compounds, 5av and 5aw, demonstrated excellent weed control, with over 90% inhibition against tested weeds at a concentration of 100 mg/L. acs.org These compounds also showed promising post-emergence herbicidal activity in greenhouse settings while being safe for crops like maize and wheat. acs.org

Table 1: Herbicidal Activity of Selected 1,2,4-Triazole Derivatives

Compound ID Target Weed Species Concentration (mg/L) Inhibition Rate (%)
Ⅳ-8 Brassica campestris 100 100
Ⅳ-8 Cucumis sativus 100 100
Ⅳ-8 Medicago sativa 100 100
5c Brassica napus (Stalk) 100 >80
5f Brassica napus (Root) 100 >80
5g Brassica napus (Root) 100 >80
5av Various Weeds 100 >90

| 5aw | Various Weeds | 100 | >90 |

Plant Growth Regulatory Studies

Certain 1,2,4-triazole derivatives function as potent plant growth regulators (PGRs), primarily by interfering with the isoprenoid pathway, which is responsible for producing essential compounds like gibberellins (B7789140) and sterols. oup.comresearchgate.net Their main mode of action is the inhibition of gibberellin biosynthesis, which leads to a reduction in shoot elongation and more compact plant growth. researchgate.netiau.irnih.gov This characteristic is utilized to prevent lodging in cereal crops and to manage the size and shape of fruit trees and ornamental plants. researchgate.net

Compounds like paclobutrazol (B33190) and uniconazole (B1683454) are well-known triazole-based PGRs that inhibit shoot growth. oup.comresearchgate.net Beyond growth retardation, triazoles have been shown to enhance plant tolerance to a wide range of environmental stresses, including drought, salinity, and extreme temperatures. researchgate.netindexcopernicus.comresearchgate.net This stress-protecting effect is linked to several physiological and biochemical changes, such as increased levels of chlorophyll (B73375), cytokinins, and abscisic acid (ABA), and enhanced activity of antioxidant enzymes. researchgate.netiau.irnih.gov

A comparative study of different triazole derivatives, including S-3307 and paclobutrazol, found them to be highly active plant growth retardants in bean (Phaseolus vulgaris L.) and Kentucky bluegrass (Poa pratensis L.). oup.com The application of these chemicals resulted in reduced plant height and greener leaves, which was attributed to increased chlorophyll levels per unit leaf area. oup.com The stress-protective qualities are partly due to the triazole-induced increase in ABA, often referred to as a "stress hormone," which is involved in plant acclimation to adverse conditions. indexcopernicus.com

Material Science Applications

The 1,2,4-triazole ring is a valuable building block in material science due to its thermal stability, coordination ability with metal ions, and electron-deficient nature. chemijournal.comresearchgate.net These properties are exploited in the creation of high-performance polymers, corrosion inhibitors, and advanced functional materials with specific optical and magnetic properties. researchgate.net

Polymer Chemistry and Functional Materials

The 1,2,4-triazole moiety has been incorporated into various polymer backbones to create materials with enhanced thermal stability and other desirable properties. One approach involves the nucleophilic displacement reaction of di(hydroxyphenyl)-1,2,4-triazole monomers with activated aromatic dihalides to produce poly(1,2,4-triazoles). scispace.com These polymers exhibit high glass transition temperatures (Tg) ranging from 192°C to 216°C and show no significant weight loss below 300°C, indicating excellent thermal resistance. scispace.com

Another strategy involves synthesizing 3,5-bis(4′-fluorophenyl)-4-aryl-1,2,4-triazoles as monomers for poly(aryl ether) synthesis. ibm.com These monomers can be polymerized with various bisphenols to yield high molecular weight, amorphous polymers with Tg's between 185°C and 230°C. ibm.com Additionally, energetic polymer salts have been synthesized from 1-vinyl-1,2,4-triazole (B1205247) derivatives through free radical polymerization. researchgate.net These materials possess good thermal properties and high densities, making them of interest for applications as energetic materials. researchgate.net The synthesis of novel polymers through the condensation of triazole monomers with compounds like terephthaldehyde and succinyl chloride has also been reported, resulting in polymers with azomethine and amide linkages, respectively. ntu.edu.iq

Corrosion Inhibition Formulations

Derivatives of 1,2,4-triazole are highly effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. nih.govmdpi.comnih.gov Their inhibitory action stems from the ability of the triazole molecules to adsorb onto the metal surface. This adsorption is facilitated by the presence of nitrogen heteroatoms and π-electrons in the triazole ring, which can interact with the vacant d-orbitals of the metal atoms. nih.gov This process forms a protective film that acts as a barrier, isolating the metal from the corrosive medium. mdpi.com

Studies have demonstrated high inhibition efficiencies for numerous triazole derivatives. For instance, two novel triazole derivatives, [Tria-CO2Et] and [Tria-CONHNH2], showed inhibition efficiencies of 95.3% and 95.0%, respectively, for mild steel in 1.0 M HCl at a concentration of 1.0 × 10⁻³ M. nih.gov Another study on 5-(4-pyridyl)-3-mercapto-1,2,4-triazole (PMT) reported an inhibition efficiency of 97.1% for mild steel in 1 M HCl at a concentration of 0.5 mM. researchgate.net The effectiveness of these inhibitors is dependent on their concentration, with efficiency generally increasing as the concentration rises. nih.gov The formation of this protective layer can be a combination of physical and chemical bonding to the metal surface. nih.gov

Table 2: Corrosion Inhibition Efficiency of 1,2,4-Triazole Derivatives on Mild Steel in HCl

Inhibitor Compound Concentration (M) Medium Inhibition Efficiency (IE %)
[Tria-CO2Et] 1.0 x 10⁻³ 1.0 M HCl 95.3
[Tria-CONHNH2] 1.0 x 10⁻³ 1.0 M HCl 95.0
TZ1 2.5 x 10⁻⁴ 1.0 M HCl 96.7
TZ2 2.5 x 10⁻⁴ 1.0 M HCl 93.4

| PMT | 5.0 x 10⁻⁴ | 1.0 M HCl | 97.1 |

Luminescent and Magnetic Material Development

The rigid, planar structure and coordination capabilities of the 1,2,4-triazole ring make it an excellent ligand for the construction of luminescent and magnetic materials. nih.gov Derivatives of 1,2,4-triazole have been used to synthesize new luminophores and coordination complexes with interesting photophysical and magnetic properties. researchgate.netmdpi.com

In the field of luminescent materials, researchers have synthesized a series of new luminophores based on 4-alkyl-4H-1,2,4-triazole cores. These compounds were found to exhibit high luminescent properties and a large quantum yield of emitted photons. nih.govnih.govmdpi.com For example, zinc(II) complexes with 3,5-dimethyl-4-amino-1,2,4-triazole ligands show strong blue luminescence. researchgate.net Similarly, copper(I) complexes using 1,2,4-triazole as a bridging ligand have been developed that exhibit emissions from blue to yellow, with photoluminescent quantum yields reaching up to 0.42. rsc.org The emission properties can be tuned by modifying the substituents on the triazole ring or the metal center involved. rsc.orgacs.org

The N1-N2 bridging capability of the 1,2,4-triazole ligand is particularly effective for creating polynuclear metal complexes that can mediate magnetic interactions between metal centers. mdpi.com This has led to the development of trinuclear and binuclear complexes with transition metals like Mn(II), Co(II), Ni(II), and Cu(II). mdpi.com Magnetic susceptibility studies on a binuclear copper(II) complex bridged by a 1,2,4-triazole ring indicated the presence of weak antiferromagnetic coupling between the copper(II) ions. nih.gov Such materials are of fundamental interest for understanding magneto-structural correlations and have potential applications in molecule-based data storage and spintronics. mdpi.com

Table 3: Photophysical Properties of Selected 1,2,4-Triazole-Based Complexes

Complex Type Emission Color Emission Maxima (λem, nm) Quantum Yield (Φ)
Zinc(II) Complex (1) Blue - Strong
Zinc(II) Complex (2) Blue - Strong
Copper(I) Complex Blue to Yellow - up to 0.42
Copper(I) Complex (1) Blue 471 -
Copper(I) Complex (3) Blue 499 -
Copper(I) Complex (5) Green 563 -

| Copper(I) Complex (7) | Orange | 621 | - |

Chemical Sensor Design

The nitrogen atoms of the triazole ring can act as binding sites for various analytes. When a triazole-containing chemosensor binds to a target ion or molecule, it can lead to a detectable change in its photophysical properties, such as a "turn-on" or "turn-off" of fluorescence, or a colorimetric shift. rsc.orgrsc.org For instance, novel and effective 1,2,3-triazole based fluorescent chemosensors have been synthesized for the specific detection of anions. rsc.org Another study reports a highly sensitive triazole-based bis-Schiff base that acts as a reversible fluorescent-colorimetric chemosensor for lead ions in aqueous media. rsc.org

Derivatives of (1-Propyl-1H-1,2,4-triazol-5-YL)methanol could potentially be functionalized to create selective chemosensors. The hydroxyl group provides a convenient point for modification, allowing for the attachment of fluorophores or other signaling units. The propyl group, in turn, can influence the solubility and steric properties of the sensor molecule, potentially fine-tuning its selectivity and sensitivity for specific analytes.

Table 1: Examples of Triazole-Based Chemosensors and their Analytes

Triazole Derivative TypeAnalyte DetectedSensing MechanismReference
1,2,3-Triazole with phenol (B47542) moietyFluoride ion"Turn-on" fluorescence rsc.org
Triazole-Schiff baseZn(II) ionsChelation-Enhanced Fluorescence (CHEF) nih.gov
1,2,3-Triazole linked 8-hydroxyquinolineZinc(II) and Iron(III) ionsPhotoinduced Proton Transfer (PPT) acs.org
Triazole-based bis-Schiff basePb(II) ionsFluorescent-colorimetric rsc.org

Supramolecular Assembly Construction

The 1,2,4-triazole moiety is a well-established building block in the construction of supramolecular assemblies, including coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms of the triazole ring can act as bridging ligands between metal centers, leading to the formation of extended one-, two-, or three-dimensional structures.

Research on related 1,2,4-triazole derivatives demonstrates their versatility in forming diverse supramolecular structures. For example, various 1,2,4-triazole derivatives have been used to synthesize coordination polymers with interesting magnetic, luminescent, and catalytic properties.

Table 2: Examples of Supramolecular Assemblies from 1,2,4-Triazole Derivatives

1,2,4-Triazole LigandMetal IonResulting StructurePotential Application
Generic 1,2,4-triazoleVarious transition metalsCoordination polymers, MOFsCatalysis, gas storage
4-amino-3,5-dipropyl-1,2,4-triazoleVariousCoordination complexesNot specified
3,5-disubstituted-1,2,4-triazolesVariousCoordination polymersNot specified

Organic Synthesis Reagents and Intermediates

This compound serves as a valuable intermediate in organic synthesis. farmaciajournal.comresearchgate.net The presence of both a reactive hydroxyl group and a stable triazole ring allows for a variety of chemical transformations. The hydroxyl group can be easily converted into other functional groups, such as halides or esters, providing a handle for further synthetic manipulations.

The triazole ring itself is a robust scaffold that can be incorporated into larger, more complex molecules with potential biological activity. Indeed, the 1,2,4-triazole nucleus is a key structural component in many pharmaceutical and agrochemical compounds. nih.gov For instance, (1H-1,2,4-Triazol-1-yl)methanol is a crucial intermediate in the synthesis of antifungal agents. chemicalbook.com Similarly, the related compound (1-Methyl-1H- nih.govmdpi.comacs.orgtriazol-5-yl)methanol is described as an essential building block in the synthesis of various bioactive molecules. mdpi.com

The synthesis of this compound itself likely involves multi-step reaction sequences, and its availability allows chemists to readily introduce the 1-propyl-1,2,4-triazol-5-ylmethyl moiety into target structures.

Catalytic Applications (Beyond Coordination Complexes)

While the primary catalytic role of many triazole derivatives is as ligands in transition metal catalysis, certain triazole derivatives, particularly triazolium salts, have emerged as important precursors to N-heterocyclic carbenes (NHCs) used in organocatalysis. nih.govmdpi.comacs.orgnih.gov These triazolylidene carbenes are highly effective catalysts for a variety of organic transformations.

Although there is no direct evidence of this compound being used in this context, it could potentially be converted into a corresponding triazolium salt. Such a salt, upon deprotonation, would yield an NHC with a propyl group on one of the nitrogen atoms and a hydroxymethyl group at the 5-position. The electronic and steric properties of the substituents on the triazole ring can significantly influence the catalytic activity of the resulting NHC.

The development of new triazolium salt precatalysts is an active area of research, and the functional group tolerance of synthetic methods allows for the preparation of a wide range of derivatives. nih.govacs.orgnih.gov This suggests that this compound could serve as a precursor to novel organocatalysts.

Table 3: Overview of Catalytic Applications of Triazole Derivatives

Triazole Derivative TypeCatalytic RoleType of CatalysisKey TransformationsReference
1,2,4-Triazolium saltsPrecursors to N-heterocyclic carbenes (NHCs)OrganocatalysisBenzoin condensation, Stetter reaction, etc. nih.govdur.ac.uk
1,2,4-Triazole-based ligandsLigands for transition metalsTransition metal catalysisCross-coupling reactions, etc. nih.gov

Green Chemistry Principles in the Synthesis of 1 Propyl 1h 1,2,4 Triazol 5 Yl Methanol

Solvent-Free Reaction Conditions

One of the primary goals of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic and contribute to environmental pollution. Solvent-free reactions, frequently facilitated by microwave irradiation, offer a compelling alternative. This approach not only curtails the release of harmful solvents but also often leads to shorter reaction times, higher yields, and simpler work-up procedures. organic-chemistry.orgmdpi.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for achieving solvent-free conditions. For instance, the synthesis of various substituted 1,2,4-triazoles has been successfully achieved by reacting hydrazines with formamide (B127407) under microwave irradiation without any catalyst. organic-chemistry.org This method is noted for its efficiency, mild conditions, and excellent tolerance of different functional groups. organic-chemistry.org Another example involves the one-pot synthesis of 6-aryl-3-substituted 5H-1,2,4-triazolo[4,3-b] isres.orgresearchgate.netrsc.orgtriazoles under solvent-free microwave conditions, which was found to be 36–72 times faster than conventional heating methods. rsc.org Similarly, 3-amino-5-substituted-1,2,4-triazoles have been synthesized from aminoguanidine (B1677879) bicarbonate and carboxylic acids without a solvent, showcasing the versatility of this green approach. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Solvent-Free Synthesis of Triazoles

FeatureConventional HeatingMicrowave Irradiation (Solvent-Free)Reference
Reaction Time Several hours (e.g., 27 hours)Minutes to a few hours (e.g., 30 minutes) rsc.org
Yield Moderate to GoodGood to Excellent (e.g., up to 96%) rsc.org
Solvent Use Often requires organic solventsEliminated or significantly reduced organic-chemistry.orgmdpi.com
Energy Efficiency LowerHigher due to direct heating of reactants rsc.org

Use of Environmentally Benign Solvents

When a solvent is necessary, green chemistry principles advocate for the use of environmentally benign options that are non-toxic, renewable, and biodegradable. Water and deep eutectic solvents (DES) are at the forefront of this movement in the synthesis of 1,2,4-triazoles.

Water as a Green Solvent

Water is often hailed as the ideal green solvent due to its abundance, non-toxicity, and non-flammability. Its use in organic synthesis can, however, be challenging due to the poor solubility of many organic reactants. Despite this, successful strategies have been developed for triazole synthesis in aqueous media. For 1,2,3-triazoles, methods like the visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC) have been effectively carried out in water, allowing for high yields and the recycling of the catalyst and solvent. consensus.app While less documented for 1,2,4-triazoles, the principles remain transferable, particularly with the aid of techniques like ultrasonic irradiation to enhance reactivity and mass transfer in heterogeneous aqueous systems. acs.org The development of water-compatible catalytic systems is a key area of research to expand the utility of water as a green solvent for synthesizing a wide range of heterocyclic compounds, including derivatives like (1-Propyl-1H-1,2,4-triazol-5-YL)methanol. acs.org

Deep Eutectic Solvents (DES)

Deep eutectic solvents (DES) are emerging as a promising class of green solvents. nih.gov They are mixtures of two or more components, typically a hydrogen bond donor and a hydrogen bond acceptor, which form a eutectic with a melting point much lower than the individual components. researchgate.net DESs are attractive because they are often biodegradable, non-toxic, inexpensive, and easy to prepare. nih.govresearchgate.net

Several studies have demonstrated the effective use of DES in the synthesis of 1,2,4-triazole (B32235) derivatives. For example, a variety of coumarinyl 1,2,4-triazoles have been synthesized in choline (B1196258) chloride-based DES. researchgate.net Researchers found that specific DES compositions, such as choline chloride/urea, provided excellent conditions for the formation of pure 1,2,4-triazoles at elevated temperatures. researchgate.net In some cases, the DES can act as both the solvent and the catalyst, simplifying the reaction setup and purification process. nih.govrsc.orgnih.gov

Table 2: Examples of Deep Eutectic Solvents Used in Triazole Synthesis

Hydrogen Bond AcceptorHydrogen Bond DonorMolar RatioApplicationReference
Choline ChlorideUrea1:2Synthesis of coumarinyl 1,2,4-triazoles researchgate.net
Choline ChlorideN-methyl urea1:3Synthesis of coumarinyl 1,2,4-triazoles researchgate.net
Choline ChlorideMalonic Acid1:1Synthesis of quinazolinone derivatives researchgate.net
Dimethyl UreaSnCl₂ / HCl-Synthesis of substituted imidazoles nih.gov

Catalyst Development for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste. The development of metal-free and biocatalytic approaches is particularly significant for the sustainable synthesis of 1,2,4-triazoles.

Metal-Free Catalysis

While metal catalysts are highly effective, they often pose concerns regarding toxicity, cost, and contamination of the final product, which is particularly critical in pharmaceutical applications. This has driven the development of metal-free catalytic systems. frontiersin.org

Various metal-free strategies for synthesizing 1,2,4-triazoles have been reported. These include base-mediated annulation of nitriles with hydrazines, which tolerates a wide range of functional groups. rsc.org Iodine-catalyzed oxidative cyclization is another effective metal-free method. organic-chemistry.org Furthermore, multi-component reactions under metal-free conditions provide a facile and efficient route to biologically important triazole scaffolds. nih.gov For example, 3-trifluoromethyl-1,2,4-triazoles have been synthesized through a metal-free multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate, and benzene-1,3,5-triyl triformate. nih.gov Catalyst-free approaches, often under microwave irradiation or in green solvents, represent the ultimate goal in this area, further simplifying processes and minimizing environmental impact. rsc.org

Biocatalysis and Enzyme-Inspired Approaches

Nature provides a rich source of inspiration for developing highly efficient and selective catalysts. Biocatalysis, using enzymes or whole microorganisms, and enzyme-inspired approaches that mimic the active sites of enzymes, offer significant advantages in terms of sustainability. These methods operate under mild conditions (temperature and pH) in aqueous environments and exhibit high chemo-, regio-, and stereoselectivity.

In the context of 1,2,4-triazole synthesis, an innovative approach utilizes an amine oxidase-inspired catalyst. rsc.orgrsc.org A system using an o-quinone catalyst that mimics the function of amine oxidase enzymes has been developed for the regioselective synthesis of 1,2,4-triazoles. rsc.orgrsc.org This biomimetic protocol couples primary amines and hydrazines using oxygen from the air as the terminal oxidant, producing only water and ammonia (B1221849) as by-products. rsc.org This method is atom-economical and environmentally benign, showcasing the potential of bio-inspired catalysis in the green synthesis of complex heterocycles. rsc.orgrsc.org The catalytic activity of polydopamine as an amine oxidase mimic has also been demonstrated for the synthesis of various nitrogen heterocycles under aqueous conditions, further highlighting the promise of this approach. researchgate.net

Nanoparticle Catalysis (e.g., Copper Nanoparticles)

Copper nanoparticle-catalyzed syntheses of triazoles are often performed in environmentally benign solvents like water, further enhancing the green credentials of the methodology. semanticscholar.orgacs.org For instance, copper nanoparticles supported on activated carbon have been shown to effectively catalyze the multicomponent synthesis of β-hydroxy-1,2,3-triazoles from epoxides, sodium azide, and terminal alkynes in water with low catalyst loading (0.5 mol %). acs.org Similarly, biogenic copper nanoparticles immobilized in a polyvinyl alcohol and sodium alginate matrix have demonstrated high catalytic activity in the three-component click synthesis of 1,2,3-triazoles in water. rsc.org The development of magnetically separable copper ferrite (B1171679) nanoparticles also allows for simple catalyst recovery using an external magnet. semanticscholar.orgrsc.org

Catalyst SystemSubstratesSolventKey FindingsYieldReference(s)
Copper Nanoparticles on Activated Carbon (CuNPs/C)Epoxides, Alkynes, Sodium AzideWaterLow catalyst loading (0.5 mol %), reusable catalyst.High acs.org
Immobilized Biogenic Copper Nanoparticles (PVA-SA-CuNPs)Not SpecifiedWaterCatalyst reusable up to 5 times without significant loss of activity.Not Specified rsc.org
Copper Ferrite Nanoparticles (Magnetic)Benzyl Bromides, Alkynes, Sodium AzideWaterNanoparticles could be recovered and reused for several cycles with consistent activity.Not Specified semanticscholar.org
Cellulose (B213188) Supported Cuprous Iodide Nanoparticles (cell-CuI NPs)Alkyl/Aralkyl Bromide, Alkyne, NaN3WaterCatalyst reusable for five consecutive runs without significant reduction in activity.Not Specified semanticscholar.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, aligning with the green chemistry principle of enhancing energy efficiency. scielo.org.za Compared to conventional heating methods, microwave irradiation offers rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to mere minutes. nih.govscielo.org.za This rapid synthesis not only saves energy but also can improve product yields and purity by minimizing the formation of side products that may occur during prolonged heating. researchgate.net

In the context of 1,2,4-triazole synthesis, microwave irradiation has been successfully employed to produce various derivatives with significant efficiency gains. For example, the synthesis of 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives was completed in 10–25 minutes with a 97% yield under microwave conditions, whereas the conventional method required 290 minutes for a 78% yield. nih.gov Similarly, a one-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles was achieved in just one minute with an 85% yield using microwaves, a significant improvement over the four hours required by conventional heating. nih.gov The use of green solvents like PEG 400 or even solvent-free conditions can further enhance the environmental friendliness of these protocols. nih.govrsc.org

1,2,4-Triazole DerivativeMethodReaction TimeYieldReference(s)
4-(benzylideneamino)-...-1H-1,2,4-triazole-5(4H)-thioneMicrowave10–25 min97% nih.gov
4-(benzylideneamino)-...-1H-1,2,4-triazole-5(4H)-thioneConventional290 min78% nih.gov
1,3,5-trisubstituted-1,2,4-triazolesMicrowave1 min85% nih.gov
1,3,5-trisubstituted-1,2,4-triazolesConventional> 4 hoursNot Specified nih.gov
Piperazine-azole-fluoroquinolone-based 1,2,4-triazolesMicrowave30 min96% nih.gov
Piperazine-azole-fluoroquinolone-based 1,2,4-triazolesConventional27 hoursNot Specified nih.gov

Ultrasonic Irradiation (Sonochemical) Synthesis

The synthesis of 1,2,4-triazole derivatives has been shown to benefit significantly from ultrasonic irradiation. asianpubs.orgresearchgate.net This methodology often leads to shorter reaction times, simpler work-up procedures, and higher yields compared to traditional techniques. nih.govnih.gov For instance, a facile one-pot synthesis of a series of 1,2,4-triazole derivatives was achieved by reacting α-nitrophenyl hydrazones with methylene (B1212753) amines under ultrasound irradiation. asianpubs.orgresearchgate.net The use of ultrasound can also facilitate reactions in aqueous media, reducing the need for volatile organic solvents. researchgate.netresearchgate.net The efficiency of sonochemical methods is highlighted by studies where reactions under ultrasound were completed in significantly shorter times and with better yields than their silent (non-irradiated) counterparts. nih.govnih.gov

Reaction TypeKey Features of Ultrasonic MethodOutcomeReference(s)
Synthesis of 1,2,4-triazolo[1,5-a]pyrimidinesReaction time of 5-17 minutes at 99°C.Shorter reaction times, mild conditions, high regioselectivity, and excellent yields compared to conventional heating. nih.gov
Synthesis of N-substituted 1,2,4-triazole-2-thiol derivativesReaction time of 39-80 minutes at 45-55°C.Maximum yields (65-80%) and reduced time compared to conventional methods (10-36 hours). nih.gov
One-pot synthesis of 1,2,4-triazole derivativesUtilizes α-nitrophenyl hydrazones and methylene amines.Provides a new and convenient strategy with improved yields and selectivities. asianpubs.orgresearchgate.net
Synthesis of 1,4-disubstituted 1,2,3-triazolesCuI catalyzed reaction in water at room temperature.Dramatically decreases reaction times. researchgate.netresearchgate.net

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com Syntheses with high atom economy are inherently less wasteful, as they minimize the formation of byproducts. rsc.org Strategies to improve atom economy are central to developing sustainable methods for synthesizing compounds like this compound.

One of the most effective strategies for maximizing atom economy is the use of multi-component reactions (MCRs), where three or more reactants are combined in a single step to form the final product. acs.org The synthesis of triazoles is well-suited to MCRs, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," which can be performed as a one-pot, three-component reaction involving an organic halide, an alkyne, and sodium azide. semanticscholar.orgrsc.org This approach is highly atom-economical as all, or nearly all, atoms from the reactants are incorporated into the triazole product.

Waste minimization is further addressed by:

Using Catalysts: Employing catalytic amounts of reagents instead of stoichiometric quantities significantly reduces waste. rsc.org The use of heterogeneous and recyclable catalysts, such as the copper nanoparticles discussed previously, is particularly beneficial. semanticscholar.orgrsc.org

Choosing Green Solvents: The use of water, supercritical fluids, or ionic liquids in place of volatile organic compounds (VOCs) reduces pollution and health hazards. rsc.orgmdpi.com Many modern triazole syntheses are designed to be performed in water. semanticscholar.orgacs.org

Alternative Energy Sources: Microwave and ultrasonic irradiation can lead to cleaner reactions with fewer byproducts, simplifying purification and minimizing solvent waste from processes like column chromatography. nih.govnih.gov

Flow Chemistry: Continuous-flow processes can offer better control over reaction parameters, leading to higher selectivity and yields, and can handle highly energetic intermediates more safely, thus contributing to both safety and waste reduction. rsc.org

By integrating these strategies, the synthesis of 1,2,4-triazoles can be shifted towards more sustainable and environmentally responsible pathways, aligning with the core tenets of green chemistry. rsc.orgmdpi.com

Future Research Directions for 1 Propyl 1h 1,2,4 Triazol 5 Yl Methanol

Exploration of Novel and Efficient Synthetic Pathways

The development of innovative and efficient synthetic routes to (1-Propyl-1H-1,2,4-triazol-5-YL)methanol is a primary research objective. While established methods for the synthesis of 1,2,4-triazoles exist, future research could focus on pathways that offer improved yields, greater regioselectivity, and more environmentally benign conditions. A key challenge in the synthesis of N-substituted triazoles is controlling the position of the alkyl group, as alkylation can occur at the N1, N2, or N4 positions of the triazole ring. researchgate.netcapes.gov.br

Future synthetic strategies could explore one-pot reactions that combine the formation of the triazole ring with the introduction of the propyl and hydroxymethyl groups. For instance, the reaction of a propyl-substituted hydrazine (B178648) with a suitable precursor already containing the hydroxymethyl moiety could be investigated. Microwave-assisted organic synthesis (MAOS) also presents a promising avenue for accelerating reaction times and improving yields.

Potential Synthetic Approach Key Precursors Anticipated Advantages
Regioselective N-propylation of 5-(hydroxymethyl)-1H-1,2,4-triazole5-(hydroxymethyl)-1H-1,2,4-triazole, Propyl halidePotentially higher yields of the desired N1-isomer.
Cyclization of a propyl-substituted amidrazone with a hydroxymethyl-containing electrophilePropyl-amidrazone, Glycolic acid derivativeConvergent synthesis with potential for diversification.
"Click Chemistry" approachPropyl azide, an alkyne with a protected hydroxymethyl groupHigh efficiency and regioselectivity.

Advanced Functionalization Strategies for Enhanced Utility

The hydroxymethyl group at the 5-position of the triazole ring serves as a versatile handle for a wide array of functionalization reactions. Future research will likely focus on leveraging this group to synthesize a library of derivatives with diverse properties.

Advanced functionalization strategies could include:

Esterification and Etherification: The hydroxyl group can be readily converted into esters and ethers, allowing for the introduction of a vast range of functional groups. This could be used to modulate the compound's solubility, lipophilicity, and biological activity.

Oxidation: Oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid would open up further avenues for derivatization, such as the formation of imines, hydrazones, and amides.

Halogenation: Replacement of the hydroxyl group with a halogen would provide a reactive intermediate for nucleophilic substitution and cross-coupling reactions, enabling the introduction of carbon, nitrogen, and other heteroatom-based substituents.

These functionalization strategies would generate a diverse set of molecules for screening in various applications, from medicinal chemistry to materials science.

Development of New Catalytic Systems for Sustainable Transformations

Future research could explore the development of novel catalytic systems based on metal complexes of this compound and its derivatives. These catalysts could be designed for a variety of sustainable chemical transformations, including:

Cross-Coupling Reactions: Palladium or copper complexes could be investigated for their efficacy in catalyzing Suzuki, Heck, and Sonogashira cross-coupling reactions, which are fundamental transformations in organic synthesis.

Oxidation Catalysis: Manganese or iron complexes could be explored as catalysts for selective oxidation reactions, offering a greener alternative to traditional stoichiometric oxidants.

Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and employed as ligands in asymmetric catalysis to produce enantiomerically enriched products.

The development of such catalytic systems would contribute to the advancement of green and sustainable chemistry.

Integration into Advanced Materials and Devices

The unique electronic and structural features of 1,2,4-triazole (B32235) derivatives make them attractive building blocks for advanced materials. researchgate.net The electron-deficient nature of the triazole ring can impart desirable electron-transporting and hole-blocking properties. researchgate.net

Future research in this area could focus on:

Organic Light-Emitting Diodes (OLEDs): Derivatives of this compound could be designed and synthesized for use as host materials or electron-transporting layers in OLEDs. researchgate.net

Polymers and Coordination Polymers: The bifunctional nature of the molecule (triazole ring and hydroxymethyl group) allows for its incorporation into polymeric structures through polymerization or coordination with metal ions. These materials could exhibit interesting optical, electronic, or porous properties.

Sensors: Functionalized derivatives could be developed as chemosensors for the detection of specific ions or molecules through changes in their optical or electrochemical properties.

The integration of this compound into advanced materials and devices represents a promising avenue for technological innovation.

Deeper Mechanistic Understanding through Advanced Computational Methods

Advanced computational methods, such as Density Functional Theory (DFT), can provide invaluable insights into the structure, reactivity, and properties of this compound and its derivatives. uzhnu.edu.uaresearchgate.net

Future computational studies could focus on:

Reaction Mechanisms: DFT calculations can be used to elucidate the mechanisms of synthetic and functionalization reactions, providing a rational basis for optimizing reaction conditions and improving yields. uzhnu.edu.ua

Electronic Properties: Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption and emission spectra of new derivatives, guiding the design of materials with specific optical properties.

Intermolecular Interactions: Molecular dynamics simulations can be used to study the interactions of this compound derivatives with biological targets or other molecules, aiding in the design of new drugs or materials.

Q & A

Q. What are the recommended synthetic routes for (1-Propyl-1H-1,2,4-triazol-5-YL)methanol, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves cyclization of precursors (e.g., triazole derivatives with propyl groups). A common approach is reacting aldehyde or ketone intermediates with hydrazine derivatives under acidic/basic conditions. For example:

  • Cyclization in polar solvents : Ethanol or methanol under reflux (60–80°C) with catalytic acid (e.g., HCl) yields the triazole core .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce functional groups, as seen in similar triazole-silsesquioxane systems .
  • Efficiency optimization : Vary solvent polarity, temperature (e.g., 50–100°C), and catalyst (e.g., SBA-Pr-NH₂ nanoparticles for higher yields) .

Q. Table 1: Comparison of Synthetic Approaches

MethodReagents/ConditionsYield RangeReference
CyclizationEthanol, HCl, 70°C, 12h60–75%
Click ChemistryCuSO₄, sodium ascorbate, RT, 24h80–90%

Q. What spectroscopic and chromatographic methods are effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm substitution patterns (e.g., propyl group integration at δ 0.9–1.5 ppm, triazole protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z ~171.1) .
  • HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradients, UV detection at 254 nm) .
  • Elemental Analysis : CHNS quantification to verify stoichiometry (e.g., C: 49.4%, H: 7.6%, N: 32.7%) .

Q. How should researchers handle storage and solubility challenges for hygroscopic triazole derivatives?

Methodological Answer:

  • Storage : Seal in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation/hydrolysis .
  • Solubility enhancement : Use polar aprotic solvents (DMSO, DMF) with sonication (37°C, 30 min) . Avoid repeated freeze-thaw cycles.

Advanced Research Questions

Q. How can discrepancies in crystallographic data refinement for this compound be resolved?

Methodological Answer:

  • Software cross-validation : Use SHELXL for small-molecule refinement and SHELXE for experimental phasing .
  • Twinning analysis : Employ TWINLAW in SHELXL to detect twinning (common in triazole derivatives) .
  • Validation tools : Check R-factor convergence (<5% difference) and electron density maps (e.g., using WinGX ).

Q. Table 2: Crystallographic Refinement Workflow

StepTool/ParameterReference
Data IntegrationSAINT (Bruker)
Structure SolutionSHELXD (dual-space algorithm)
RefinementSHELXL (anisotropic displacement)

Q. What strategies mitigate conflicting bioactivity data in different assay conditions?

Methodological Answer:

  • Standardize assay protocols : Use fixed pH (7.4), temperature (37°C), and solvent controls (e.g., <1% DMSO) .
  • Cation effects : Compare activity of free base vs. salts (e.g., potassium vs. sodium derivatives alter solubility/binding) .
  • Dose-response curves : Calculate IC₅₀ values across 3+ independent replicates to reduce variability .

Q. How can computational modeling predict reactivity or binding modes of this compound?

Methodological Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level (Gaussian 09) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Use AutoDock Vina to simulate interactions with targets (e.g., cytochrome P450 enzymes) .
  • MD simulations : Run 100-ns trajectories (GROMACS) to assess stability in lipid bilayers or protein pockets .

Q. What reaction pathways dominate under varying pH or oxidizing conditions?

Methodological Answer:

  • pH-dependent stability : Monitor degradation via HPLC at pH 2 (gastric) vs. pH 7.4 (physiological). Acidic conditions may hydrolyze the methanol group .
  • Oxidation studies : Treat with H₂O₂/KMnO₄ to identify products (e.g., carboxylic acid derivatives via LC-MS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.